molecular formula C11H13ClN2O3 B14858608 Tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate

Tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate

Cat. No.: B14858608
M. Wt: 256.68 g/mol
InChI Key: IJIZQWQPJUGVCS-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of pyridine, featuring a chloro substituent at the 5-position, a formyl group at the 4-position, and a tert-butyl carbamate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate typically involves multi-step organic reactions. One common method starts with the chlorination of a pyridine derivative, followed by formylation and subsequent introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) for chlorination, and formylation can be achieved using reagents like Vilsmeier-Haack reagent. The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the chloro and carbamate groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-chloro-4-formylpyridin-2-ylcarbamate is unique due to the presence of both the chloro and formyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

tert-butyl N-(5-chloro-4-formylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16)

InChI Key

IJIZQWQPJUGVCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C=O)Cl

Origin of Product

United States

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